Product packaging for Dspe-peg-cooh(Cat. No.:CAS No. 754180-82-0)

Dspe-peg-cooh

Cat. No.: B13901301
CAS No.: 754180-82-0
M. Wt: 894.2 g/mol
InChI Key: MKQJGDXUKIHRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DSPE-PEG-COOH is a heterobifunctional molecule, meaning it possesses two different reactive ends, which contributes to its versatility in biomaterials science. biosynth.com It is a phospholipid PEG conjugate that exhibits both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. biochempeg.comabbexa.com This amphiphilic nature is fundamental to its function, allowing it to self-assemble and integrate into lipid-based nanostructures. creativepegworks.comtebubio.com

PEGylated phospholipids (B1166683) are a class of molecules where a polyethylene (B3416737) glycol (PEG) chain is attached to a phospholipid head. biochempeg.com This process, known as PEGylation, is a widely adopted strategy in nanotechnology to improve the performance of drug and gene delivery systems. nih.gov The PEG component is a flexible, non-toxic, and hydrophilic polymer. cas.org When incorporated into nanoparticles, such as liposomes, the PEG chains form a protective layer on the surface. abbexa.comnih.gov This "stealth" shield reduces the likelihood of the nanoparticle being recognized and cleared by the immune system, thereby prolonging its circulation time in the bloodstream. creativepegworks.comnih.gov

The use of PEGylated lipids is a cornerstone of many successful nanomedicines, including those used for anticancer drug delivery and mRNA vaccines. biochempeg.comcas.org The DSPE anchor of the molecule is highly hydrophobic, facilitating its incorporation into the lipid bilayer of nanoparticles. nanocs.net The length of the PEG chain can be varied, which in turn can influence the size of the resulting micelles, their immunological properties, and the rate of drug release. avantiresearch.com

While the PEG chain provides the stealth characteristics, the terminal functional group dictates the nanoparticle's ability to interact with its environment in a targeted manner. The carboxylic acid (-COOH) group on this compound is a key feature that expands its utility in biomedical applications. broadpharm.com This functional group provides a reactive site for conjugating various molecules to the nanoparticle surface. creativepegworks.com

The primary advantage of the carboxylic acid group is its ability to react with primary amines (-NH2) to form a stable amide bond. broadpharm.comavantiresearch.com This reaction is often facilitated by the use of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). avantiresearch.comrsc.org This allows for the attachment of a wide array of targeting ligands, such as antibodies, peptides, and other proteins, to the surface of the nanoparticle. creativepegworks.comnanocs.net By attaching these targeting moieties, researchers can design nanoparticles that specifically bind to receptors on diseased cells, such as cancer cells, enhancing the delivery of therapeutic agents directly to the site of action. nih.gov This targeted approach can improve the efficacy of treatments while minimizing side effects.

Properties of this compound

This compound is typically a white to off-white solid. nanocs.netponsure.com Its solubility is a key property for its application in creating nanocarriers. It is generally soluble in chloroform (B151607) and warm water. nanocs.net The molecular weight of this compound can vary depending on the length of the PEG chain, with common variants including PEG molecular weights of 1000, 2000, 3400, and 5000 Da. creativepegworks.comcreative-biolabs.comcreative-biolabs.com The purity of commercially available this compound is typically high, often exceeding 95%. biochempeg.comnanocs.net For long-term stability, it is recommended to store the compound at -20°C in a dry and dark environment. biochempeg.comnanocs.net

Physicochemical Properties of this compound Variants

Property DSPE-PEG(1000)-COOH DSPE-PEG(2000)-COOH DSPE-PEG(3400)-COOH
Synonyms 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-1000] 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-3400]
Molecular Formula C₈₇H₁₆₉NNaO₃₃P creative-biolabs.com C₁₃₁H₂₅₇NNaO₅₅P (average) avantiresearch.com C₁₉₅H₃₈₅NNaO₈₇P avantiresearch.com
Formula Weight (Da) 1811.25 creative-biolabs.com 2780.38 (average) avantiresearch.com 4190.11 avantiresearch.com
Exact Mass (Da) 1810.12 creative-biolabs.com 2778.7 avantiresearch.com 4187.54 avantiresearch.com
Appearance White to off-white solid ponsure.com White to off-white solid ponsure.com White to off-white solid ponsure.com
Solubility Soluble in chloroform, warm water nanocs.net Soluble in chloroform, warm water nanocs.net Soluble in chloroform, warm water nanocs.net

| Storage | -20°C creative-biolabs.com | -20°C avantiresearch.com | -20°C avantiresearch.com |

Synthesis and Manufacturing of this compound

The synthesis of this compound is a multi-step process that involves well-established chemical reactions. A common method involves the reaction of DSPE with a PEG derivative that has a carboxylic acid group at one end and a reactive group at the other. nih.gov

One reported synthesis method involves reacting DSPE with PEG-bis(succinimidyl succinate) in the presence of triethylamine (B128534). nih.gov The reaction is typically carried out in a chloroform solvent and stirred overnight at room temperature. nih.gov Another approach utilizes EDC/NHS (N-hydroxysuccinimide) chemistry to activate the carboxylic acid group on a PEG chain, which is then reacted with the amine group of DSPE. rsc.org

After the reaction is complete, the resulting this compound product needs to be purified to remove any unreacted starting materials and byproducts. rsc.org A common purification technique is dialysis, which separates molecules based on their size. rsc.org Thin-layer chromatography can be used to confirm the successful conjugation and purity of the final product. nih.gov

Applications in Biomedical Fields

The unique properties of this compound make it a valuable tool in various biomedical research areas, particularly in the development of advanced therapeutic and diagnostic systems.

A primary application of this compound is in the creation of targeted drug delivery systems. biochempeg.com Its amphiphilic nature allows it to be easily incorporated into the lipid bilayer of liposomes and other nanoparticles, where it serves as an anchor for targeting ligands. nanocs.net For example, researchers have used this compound to conjugate antibodies or peptides to the surface of liposomes, enabling these nanocarriers to specifically target cancer cells. avantiresearch.comnih.gov This targeted delivery can increase the concentration of the drug at the tumor site, potentially enhancing its therapeutic effect while reducing systemic toxicity. nih.gov

In addition to therapeutic applications, this compound is also utilized in the development of advanced imaging and diagnostic tools. By conjugating imaging agents, such as fluorescent dyes or contrast agents, to the carboxylic acid terminus, researchers can create targeted probes for various imaging modalities. These probes can be designed to accumulate at specific sites of disease, providing a non-invasive way to visualize and diagnose pathological conditions.

The field of tissue engineering aims to develop biological substitutes that can restore, maintain, or improve tissue function. This compound can be used to modify the surface of scaffolds used in tissue engineering. By attaching bioactive molecules, such as growth factors or cell adhesion peptides, to the scaffold surface via the carboxylic acid group, it is possible to create a more favorable environment for cell growth and tissue regeneration. biochempeg.com Recent research has explored the use of this compound in engineering mesenchymal stem cells for treating liver fibrosis. biochempeg.com

This compound stands out as a highly versatile and enabling molecule in the field of advanced biomaterials. Its combination of a stable lipid anchor, a biocompatible PEG linker, and a reactive carboxylic acid terminus provides a powerful platform for the design of sophisticated nanomedicines and diagnostic agents. As research continues to push the boundaries of what is possible in targeted therapies and diagnostics, the demand for well-defined and functionalized biomaterials like this compound is expected to grow, paving the way for new and improved medical interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H88NO13P B13901301 Dspe-peg-cooh CAS No. 754180-82-0

Properties

CAS No.

754180-82-0

Molecular Formula

C46H88NO13P

Molecular Weight

894.2 g/mol

IUPAC Name

2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid

InChI

InChI=1S/C46H88NO13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54)

InChI Key

MKQJGDXUKIHRCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC

Related CAS

754180-82-0

Origin of Product

United States

Synthesis and Chemical Modification of Dspe Peg Cooh

Established Synthetic Pathways for DSPE-PEG-COOH

The synthesis of this compound is a critical process that enables the creation of long-circulating liposomes and nanoparticles with a functional surface for targeted delivery. The primary goal is to covalently link the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminated with a reactive carboxyl group, to the primary amine of the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor.

One established pathway involves the reaction of DSPE with a pre-functionalized PEG derivative. nih.gov A common method utilizes a PEG molecule that is activated at both ends, such as PEG-bis(succinimidyl succinate). In a typical reaction, DSPE is dissolved in a chloroform-methanol mixture and reacted with the PEG derivative in chloroform (B151607), with triethylamine (B128534) added to the mixture. nih.gov The reaction is generally stirred at room temperature overnight. The primary amino group of DSPE displaces one of the succinimidyl groups on the PEG chain, forming a stable amide bond and leaving the other end terminated with a carboxylic acid. nih.gov The progress of this reaction can be monitored by thin-layer chromatography (TLC) to confirm the full conversion of the DSPE. nih.gov

Another synthetic strategy involves starting with a heterobifunctional PEG, such as amine-PEG-hydroxyl (NH2-PEG-OH). The amine group is first protected, often with a butyloxycarbonyl (Boc) group. mdpi.com The terminal hydroxyl group is then activated, for example, by converting it into a succinimidyl carbonate. This activated PEG is subsequently reacted with the amino group of DSPE to form a urethane (B1682113) linkage. mdpi.com Finally, the Boc protecting group is removed under acidic conditions to regenerate the terminal amine, which can then be converted to a carboxylic acid, or the initial hydroxyl group can be directly oxidized to a carboxylic acid before conjugation to DSPE.

These synthetic routes produce an amphiphilic molecule where the hydrophobic DSPE portion can be readily incorporated into the lipid bilayer of a liposome (B1194612), while the hydrophilic PEG chain extends into the aqueous environment, terminating in a carboxyl group available for further chemical modification. nanocs.net

Terminal Carboxylic Acid Activation Chemistry

The terminal carboxylic acid (-COOH) on the PEG chain of this compound is the key functional group for covalently attaching targeting ligands, such as peptides, antibodies, or small molecules. nih.govrsc.org However, the carboxyl group is not inherently reactive towards the amine groups typically found on biomolecules. Therefore, it must first be activated to facilitate the formation of a stable amide bond.

Carbodiimide-Mediated Coupling (e.g., EDC/NHS)

The most prevalent method for activating the carboxyl group of this compound is through carbodiimide (B86325) chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). encapsula.compapyrusbio.com EDC is a "zero-length" crosslinker, meaning no part of the EDC molecule is incorporated into the final bond between the two target molecules. encapsula.comtaylorandfrancis.com

The mechanism proceeds in two potential steps:

Activation: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. encapsula.compapyrusbio.comencapsula.com This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce coupling efficiency.

Amine Reaction: The O-acylisourea intermediate can directly react with a primary amine (-NH2) on a target ligand to form a stable amide bond. papyrusbio.commedchemexpress.com

To improve efficiency and control, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is almost always used in conjunction with EDC. rsc.orgtaylorandfrancis.comthermofisher.com The addition of NHS creates a two-step coupling procedure:

Ester Formation: The O-acylisourea intermediate formed by EDC reacts immediately with NHS to create a more stable, amine-reactive NHS ester. rsc.orgencapsula.comthermofisher.com This intermediate is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled reaction. thermofisher.com

Conjugation: The NHS ester then reacts with the primary amine of the target molecule, displacing the NHS group to form the desired stable amide bond. encapsula.comencapsula.com

This EDC/NHS chemistry is highly efficient and typically carried out in a buffered solution. rsc.orgtandfonline.com The initial activation step with EDC/NHS is most effective at a slightly acidic pH of 4.5-6.0, while the subsequent reaction of the NHS-ester with the amine is more efficient at a physiological to slightly basic pH of 7.2-8.0. encapsula.comthermofisher.com

ReagentRoleOptimal pHKey Feature
This compoundCarboxyl-group source-Amphiphilic structure for liposome anchoring. nanocs.net
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide crosslinker4.5 - 6.0 encapsula.comthermofisher.comActivates carboxyl groups to form O-acylisourea intermediate. papyrusbio.com
NHS (N-hydroxysuccinimide)Stabilizing agent-Reacts with O-acylisourea to form a more stable, amine-reactive NHS ester. taylorandfrancis.comthermofisher.com
Amine-containing Ligand (e.g., Peptide)Targeting moiety7.2 - 8.0 thermofisher.comNucleophilically attacks the NHS ester to form a stable amide bond. encapsula.com

Other Amine-Reactive Conjugation Strategies

While EDC/NHS is the most common approach, other reagents can also be used to activate the carboxyl group of this compound for reaction with amines.

N,N'-Dicyclohexylcarbodiimide (DCC): Similar to EDC, DCC is a carbodiimide that facilitates amide bond formation. mdpi.com It has been used to covalently attach peptides to the carboxyl group of DSPE-PEG. researchgate.net A key difference is that the byproduct of the DCC reaction, dicyclohexylurea (DCU), is insoluble in most common solvents and can be easily removed by filtration. mdpi.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is another coupling agent used in peptide synthesis that can be applied to this compound conjugation. In the presence of HATU, the carboxyl group can readily react with primary amines to form a stable amide bond. avantiresearch.combroadpharm.com

Another strategy involves pre-activating the this compound to create a stable, isolatable intermediate. By reacting this compound with EDC and NHS, one can synthesize and purify DSPE-PEG-NHS. google.com This DSPE-PEG-NHS can then be used as the starting material in a separate reaction with an amine-containing molecule, simplifying the final conjugation step. google.com

Purification and Characterization Methodologies for this compound Synthesis Products

Following the synthesis of this compound or its subsequent conjugates, rigorous purification and characterization are essential to ensure the removal of unreacted starting materials, reagents, and byproducts, and to confirm the identity and purity of the final product.

Purification Methodologies

A variety of techniques are employed, often in combination, to purify the lipid-PEG conjugates.

MethodPrinciple of SeparationApplication ExampleReference
DialysisSize differenceRemoval of free EDC, NHS, and other small molecules from liposome or nanoparticle suspensions after conjugation. rsc.orgresearchgate.net
Size Exclusion Chromatography (SEC)Molecular sizeSeparating larger phospholipid-PEG-biomolecule conjugates from smaller unreacted molecules. google.comresearchgate.net
Reverse Phase HPLC (RP-HPLC)HydrophobicityPurifying peptide-lipid conjugates and analyzing product purity. google.comnih.gov
PrecipitationSolubility differenceRemoving excess unreacted DSPE-PEG-NHS from the desired DSPE-PEG-peptide conjugate. google.com
FiltrationPhysical size / solubilityRemoving insoluble byproducts like dicyclohexylurea (from DCC reactions). mdpi.com

Characterization Methodologies

Once purified, the product must be thoroughly characterized to confirm its chemical structure and purity.

Thin-Layer Chromatography (TLC): This is a straightforward technique used to monitor the progress of a reaction by comparing the retention factor (Rf) of the product to the starting materials. nih.govmdpi.com A successful conjugation is indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material spots. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. For DSPE-PEG conjugates, FT-IR can confirm the formation of an amide bond by detecting characteristic amide I and amide II peaks (e.g., around 1625 cm⁻¹ and 1575 cm⁻¹), which would be absent in the starting materials. rsc.orgmdpi.com It can also show the decrease or disappearance of the carboxylic acid C=O stretching vibration (e.g., around 1737 cm⁻¹) after conjugation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for detailed structural elucidation. It can confirm the covalent attachment of a ligand to the this compound by identifying proton signals from both the lipid-PEG and the conjugated molecule in the same spectrum. acs.org NMR can also be used to quantify the degree of functionalization and assess the purity of the sample. acs.org

Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS are critical for determining the molecular weight of the final product. nih.govnih.gov A successful conjugation is confirmed by an increase in molecular weight corresponding to the mass of the attached ligand. d-nb.info MS can also detect hydrolysis byproducts or other impurities. nih.gov

Zeta Potential Analysis: This technique measures the surface charge of nanoparticles or liposomes incorporating the DSPE-PEG conjugate. When a charged molecule (like a peptide) is conjugated to the terminal carboxyl group, it often results in a measurable change in the zeta potential, providing indirect evidence of successful surface modification. nih.govresearchgate.net

Dspe Peg Cooh in Nanocarrier Formulation Methodologies

Integration into Liposomal Systems

DSPE-PEG-COOH is commonly incorporated into the lipid bilayer of liposomes to create long-circulating vesicles, often referred to as "stealth" liposomes. nanosoftpolymers.combiochempeg.comcreative-biostructure.com The hydrophilic PEG chains form a protective layer on the liposome (B1194612) surface, which reduces recognition and uptake by the reticuloendothelial system (RES). nih.gov

The thin-film hydration method is a foundational technique for liposome preparation. nih.govresearchgate.net The process begins with the dissolution of lipids, including phospholipids (B1166683) like dipalmitoyl phosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), cholesterol, and this compound, in an organic solvent such as chloroform (B151607). researchgate.netpubcompare.ai This mixture is then subjected to evaporation under vacuum, which removes the solvent and deposits a thin lipid film on the interior surface of a round-bottom flask. nih.govresearchgate.net

Subsequent hydration of this film with an aqueous buffer, accompanied by agitation, causes the lipid sheets to detach and self-assemble into multilamellar vesicles (MLVs). nih.govresearchgate.net To achieve a more uniform and smaller size distribution, the resulting heterogeneous liposome suspension is subjected to extrusion. nih.gov This involves repeatedly passing the MLV suspension through polycarbonate membranes with defined pore sizes, which reduces the lamellarity and size, ultimately producing small unilamellar vesicles (SUVs). nih.gov

The post-insertion method offers a versatile alternative for incorporating this compound into pre-formed liposomes, which may already be loaded with a therapeutic agent. researchgate.netnih.gov This technique involves incubating the existing liposomes with an aqueous solution containing micelles of this compound. researchgate.netencapsula.com During incubation, individual this compound molecules spontaneously transfer from the micelles and insert into the outer leaflet of the liposomal bilayer. nih.govresearchgate.net

This process is dependent on factors such as temperature and time and allows for the PEGylation of liposomes without altering their pre-encapsulated contents. researchgate.net The post-insertion technique is particularly advantageous for attaching ligands or antibodies to the liposome surface by using DSPE-PEG derivatives with reactive terminal groups, thereby creating targeted drug delivery systems. nih.govencapsula.com

Formation of Polymeric Micellar Structures

This compound can self-assemble in aqueous solutions to form polymeric micelles, which are effective nanocarriers for poorly water-soluble drugs. nih.gov These structures consist of a hydrophobic core formed by the DSPE lipid chains and a hydrophilic shell composed of the PEG chains. nih.gov

The formation of micelles is a spontaneous process driven by the hydrophobic effect. mdpi.com In an aqueous environment, the amphiphilic this compound molecules orient themselves to minimize the unfavorable interaction between their hydrophobic DSPE tails and water molecules. nih.gov This leads to the aggregation of the lipid tails to form a compact core, while the hydrophilic PEG chains remain exposed to the aqueous phase, forming a stabilizing corona. nih.gov

This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC). nih.govnih.gov Below the CMC, the molecules exist primarily as individual monomers. A low CMC value is indicative of high micelle stability, ensuring that the structure remains intact upon dilution in the bloodstream. nih.gov DSPE-PEG micelles are known for their low CMC values, typically in the micromolar range, due to the strong hydrophobic driving force from the two 18-carbon acyl chains of the DSPE anchor. nih.govnih.gov

The PEG chain length also affects the potential for solubilizing drugs. While DSPE-PEG 2000 simple micelles showed greater solubilization of diazepam compared to DSPE-PEG 5000 micelles, the incorporation of phosphatidylcholine (PC) into mixed micelles led to a greater improvement in solubilization for the DSPE-PEG 5000 system. nih.gov

Table 1: Influence of PEG Chain Length on the Critical Micelle Concentration (CMC) of DSPE-PEG.
DSPE-PEG DerivativeApproximate CMC (µM)
DSPE-PEG 20000.5 - 1.0
DSPE-PEG 30000.5 - 1.0
DSPE-PEG 50001.0 - 1.5

Data derived from research on DSPE-PEG derivatives, indicating a higher CMC for longer PEG chains due to increased hydrophilicity. nih.gov

Development of Lipid-Polymer Hybrid Nanoparticles

Lipid-polymer hybrid nanoparticles (LPHNs) merge the advantages of both polymeric nanoparticles and liposomes into a single delivery platform. mdpi.com These nanoparticles typically feature a core-shell structure, comprising a biodegradable polymeric core that encapsulates the therapeutic agent, surrounded by a stabilizing lipid layer that includes this compound. mdpi.comacs.org

The formulation of LPHNs is often achieved through a single-step nanoprecipitation method. acs.org In this process, a polymer such as poly(lactic-co-glycolic acid) (PLGA) is dissolved in an organic solvent (e.g., acetonitrile), while lecithin (B1663433) and this compound are dissolved in an aqueous solution containing a co-solvent like ethanol. acs.org When the two solutions are mixed, the PLGA precipitates to form the hydrophobic core, and the lipids simultaneously self-assemble around this core to form a lipid monolayer. acs.org The this compound positions itself within this layer with the DSPE anchor embedded and the hydrophilic PEG chain extending outwards, creating a protective stealth corona that enhances the nanoparticle's stability and circulation time. acs.orgnih.gov

Table 2: Summary of Nanocarrier Formulation Methodologies with this compound.
Nanocarrier TypeCore Formulation PrincipleRole of this compound
LiposomesSelf-assembly of a lipid bilayer into a vesicular structure, often initiated by thin-film hydration.Incorporated into the bilayer to provide a hydrophilic "stealth" corona for steric stabilization.
Polymeric MicellesSelf-assembly of amphiphilic molecules into a core-shell structure in an aqueous medium above the CMC.Acts as the primary amphiphilic building block, forming the core (DSPE) and shell (PEG).
Lipid-Polymer Hybrid NanoparticlesPrecipitation of a hydrophobic polymer to form a solid core, with simultaneous assembly of a lipid monolayer at the interface.Component of the outer lipid layer, providing a stabilizing PEG shell and surface functionality.

Nanoprecipitation Techniques

Nanoprecipitation, a widely used method for preparing polymeric nanoparticles, involves the rapid desolvation of a polymer solution upon its addition to a non-solvent. This compound is often included in these formulations to act as a stabilizing agent and to introduce functional groups onto the nanoparticle surface.

During the nanoprecipitation process, the hydrophobic DSPE portion of the molecule integrates into the forming nanoparticle core, while the hydrophilic PEG-COOH chain extends into the aqueous phase, creating a protective corona. This PEGylated layer provides steric hindrance, preventing nanoparticle aggregation and enhancing their colloidal stability. The terminal carboxylic acid group then becomes available on the nanoparticle surface for the covalent attachment of targeting ligands or other molecules.

Research has demonstrated the influence of this compound on the physicochemical properties of nanoparticles. For instance, in the formulation of hybrid nanoparticles composed of poly(lactic-co-glycolic acid) (PLGA) and a lipid shell, the inclusion of this compound has been shown to modulate particle size and surface charge. As the concentration of DSPE-PEG increases, a corresponding decrease in the zeta potential is observed, indicating the successful incorporation of the negatively charged carboxylic acid groups on the surface.

Nanoparticle SystemThis compound ConcentrationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
Pioglitazone-loaded PLGA-DSPE-PEG7.8 mg/mL~2700.5-36N/A
Pioglitazone-loaded PLGA-DSPE-PEG10.5 mg/mL~2700.3-50N/A

Double Emulsion Methods

The water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique is a common method for encapsulating hydrophilic drugs within polymeric nanoparticles. In this process, a primary water-in-oil emulsion is formed, which is then dispersed in a larger aqueous phase containing a stabilizer to form the double emulsion. The organic solvent is subsequently removed, leading to the formation of solid nanoparticles.

While direct studies detailing the specific use of this compound in double emulsion are limited, the principles of its function can be extrapolated from studies using analogous carboxylated PEG-PLGA copolymers. The inclusion of a polymer with a terminal carboxylic acid group, such as this compound, in the external aqueous phase or within the oil phase can influence the final nanoparticle characteristics. The hydrophilic PEG-COOH portion would orient towards the aqueous phases, providing stability to the droplets during emulsification and preventing their coalescence. The presence of the carboxyl groups on the final nanoparticle surface would also lower the zeta potential.

Research on doxorubicin-loaded nanoparticles prepared by a double emulsion method using PLGA-co-PEG with varying PEG content highlights the impact of the hydrophilic component on drug release. Although not this compound, the presence of PEG chains, which would be analogous to the PEG portion of this compound, affects the nanoparticle properties.

Polymer CompositionParticle Size (nm)Zeta Potential (mV)Drug Loading (mg DOX/100mg NP)
PLGA524-660-20 to -302.9 ± 0.6
PLGA-PEG 5%420-600-15 to -252.8 ± 0.5
PLGA-PEG 10%590-790-10 to -202.7 ± 0.4
PLGA-PEG 15%430-550-5 to -152.6 ± 0.6

Functionalization of Carbon-Based Nanostructures

This compound is also utilized for the surface modification of carbon-based nanomaterials like graphene oxide (GO) and carbon nanotubes (CNTs), which are explored for various biomedical applications, including drug delivery and bioimaging. The hydrophobic nature of these materials often necessitates surface functionalization to improve their dispersibility in aqueous solutions and enhance their biocompatibility.

The functionalization can be achieved through both non-covalent and covalent interactions. In non-covalent functionalization, the hydrophobic DSPE tail of this compound can adsorb onto the graphitic surface of CNTs or GO via π-π stacking and hydrophobic interactions. This process effectively coats the carbon nanostructure with a hydrophilic PEG layer, improving its aqueous stability.

For a more robust and stable modification, covalent functionalization can be employed. The carboxylic acid groups present on the surface of GO, or introduced onto CNTs through oxidation, can be activated to form amide bonds with amine-terminated PEG molecules. Conversely, the terminal carboxylic acid group of this compound can be activated to react with amine groups that have been introduced onto the surface of carbon nanostructures. This covalent linkage ensures the long-term stability of the PEGylated coating.

A study on the functionalization of single-walled carbon nanotubes (SWCNTs) with this compound demonstrated a significant decrease in their toxicity. The successful functionalization was confirmed by various characterization techniques, which showed changes in the physicochemical properties of the SWCNTs.

MaterialFunctionalizationIG/ID Ratio (Raman Spectroscopy)Oxygen Atom Percentage (XPS)Carbon Atom Percentage (XPS)
SWCNTNone7.152.3%97.2%
FSWCNTThis compound4.0821%76.4%

Application in Other Colloidal Systems

Beyond polymeric nanoparticles and carbon-based nanostructures, this compound is extensively used in the formulation of other colloidal systems, most notably liposomes and micelles. nanosoftpolymers.com

Liposomes: These are vesicular structures composed of one or more lipid bilayers. The incorporation of this compound into the liposomal membrane results in "stealth" liposomes. The PEG chains create a hydrophilic shield on the surface of the liposomes, which reduces their recognition and uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream. nanosoftpolymers.com The terminal carboxyl group provides a convenient handle for the attachment of targeting moieties, such as antibodies, peptides, or small molecules, to achieve active targeting of diseased cells or tissues. shochem.com

Micelles: this compound can self-assemble in aqueous solutions to form micelles. These are core-shell structures where the hydrophobic DSPE segments form the core, which can encapsulate poorly water-soluble drugs, and the hydrophilic PEG-COOH chains form the corona, which stabilizes the micelle in the aqueous environment. Similar to liposomes, the carboxyl-terminated PEG chains on the micelle surface can be used for the conjugation of targeting ligands.

The ability to conjugate specific ligands to the carboxyl terminus of the PEG chain has led to the development of numerous targeted drug delivery systems with enhanced efficacy.

Colloidal SystemTargeting LigandTarget Receptor/CellTherapeutic AgentOutcome
LiposomeAntibodyTumor-associated antigenDoxorubicin (B1662922)Enhanced antitumor activity and reduced systemic toxicity. shochem.com
LiposomeCXCL12/SDF-1CXCR4VariousTargeted delivery to breast cancer cells.
LiposomeFolateFolate ReceptorVariousTargeted delivery to cancer cells overexpressing folate receptors.
LiposomeICAM-1 AntibodyICAM-1VariousTargeted delivery to inflamed endothelium.

Influence of Dspe Peg Cooh on Nanocarrier Physicochemical and Colloidal Properties

Stealth Properties and Systemic Circulation Enhancement

The "stealth" characteristic endowed by the polyethylene (B3416737) glycol (PEG) component of DSPE-PEG-COOH is a cornerstone of modern nanomedicine design. This property allows nanocarriers to evade rapid recognition and clearance by the body's immune system, specifically the mononuclear phagocyte system (MPS), thereby extending their time in circulation and increasing the probability of reaching the target tissue. nih.govjst.go.jpresearchgate.netcreativepegworks.com

Upon introduction into the bloodstream, nanoparticles are typically coated by plasma proteins, a process known as opsonization. This protein corona marks the nanoparticles for recognition and uptake by phagocytic cells, such as macrophages. nih.gov The hydrophilic and flexible PEG chains of this compound create a steric barrier or a hydration layer on the nanocarrier surface. researchgate.netnih.gov This layer physically hinders the adsorption of opsonin proteins, effectively making the nanocarrier "invisible" to macrophages. nih.govjst.go.jpresearchgate.net

This reduction in opsonization directly translates to decreased uptake by macrophages. jst.go.jp Studies have demonstrated that PEGylation is essential for minimizing macrophage association. For instance, research on PRINT® nanoparticles showed that both "mushroom" and "brush" conformations of PEG significantly reduced association with macrophage-like cells compared to non-PEGylated nanoparticles, with reductions observed to be 4 to 14 times lower in the initial hours of incubation. nih.gov Another study investigating polymer-coated iron oxide micelles found that macrophage internalization of 100 nm nanoparticles was 6.2% of the administered dose, while it was significantly lower for smaller 40 nm and 30 nm particles at 1.4% and 1.1%, respectively, highlighting the role of PEGylation in reducing macrophage uptake. nih.gov

Table 1: Effect of PEGylation on Nanoparticle Association with Macrophages

Nanoparticle SurfaceRelative Macrophage Association (vs. Non-PEGylated)Key FindingSource
Non-PEGylatedHighRapidly associated with macrophages. nih.gov
PEG Mushroom Conformation4-14 times lowerSignificantly reduced macrophage association compared to non-PEGylated particles. nih.gov
PEG Brush Conformation4-14 times lowerShowed a similar significant reduction in macrophage association as the mushroom conformation in early time points. nih.gov

The direct consequence of reduced opsonization and macrophage uptake is a significantly prolonged systemic circulation time for nanocarriers modified with this compound. jst.go.jpresearchgate.netcreativepegworks.comkinampark.com This extended circulation is critical for both passive targeting strategies, which rely on the enhanced permeability and retention (EPR) effect in tissues like tumors, and active targeting, where a longer circulation time increases the opportunity for ligands on the nanocarrier surface to bind to their target receptors. researchgate.net

Numerous preclinical studies have confirmed the efficacy of DSPE-PEG in extending the circulation half-life of nanocarriers. For example, a study comparing different liposomal formulations demonstrated a substantial increase in circulation half-life with the inclusion of DSPE-PEG. liposomes.ca Similarly, research on resveratrol-loaded liposomes showed that PEGylated liposomes (RSV-PEG-Lipo) had a higher plasma half-life and mean residence time compared to non-PEGylated liposomes (RSV-Lipo) and the free drug. researchgate.net Another study found that increasing PEG density on polycaprolactone (B3415563) (PCL) nanoparticles from 0% to 29% increased the percentage of the injected dose remaining in the blood after 2 hours from 5.1% to 16.1%. nih.gov The circulation half-life of PRINT® nanoparticles increased dramatically from 0.89 hours for non-PEGylated particles to 15.5 hours and 19.5 hours for particles with PEG in mushroom and brush conformations, respectively. nih.gov

Table 2: Comparative Circulation Half-lives of Nanocarriers in Preclinical Models

Nanocarrier TypeModificationCirculation Half-life (t½)Preclinical ModelSource
PRINT® NanoparticlesNon-PEGylated0.89 hoursMice nih.gov
PRINT® NanoparticlesPEG Mushroom15.5 hoursMice nih.gov
PRINT® NanoparticlesPEG Brush19.5 hoursMice nih.gov
Liposomes (HSPC/CH)DSPE-PEG200013 hoursMice liposomes.ca
Resveratrol LiposomesNon-PEGylatedSignificantly shorter than PEGylatedNot specified researchgate.net
Resveratrol LiposomesDSPE-PEG 2000Significantly prolongedNot specified researchgate.net

Colloidal Stability and Aggregation Prevention

Colloidal stability, the ability of nanoparticles to remain dispersed in a medium without aggregating, is paramount for their safe and effective use. nih.gov this compound plays a crucial role in maintaining this stability, particularly in complex biological fluids like blood serum.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. nih.gov The incorporation of this compound can modulate the surface charge of nanocarriers. The terminal carboxylic acid (-COOH) group imparts a negative charge, while the PEG chains can shield the surface charge. researchgate.netnih.gov

Studies have shown that modifying nanoparticles with this compound alters their zeta potential. For instance, lipid-calcium-phosphate nanoparticles formulated with DOPC, which are negatively charged, had a zeta potential of approximately -20 mV. When modified with DSPE-PEG2000, the zeta potential shifted to approximately -10 mV. nih.gov In another study, the zeta potential of DSPE-PEG2000 alone was measured at approximately -38.0 mV, and when formulated into nanoparticles with Soluplus at a 1:1 ratio, the resulting zeta potential was -13.7 mV. mdpi.com This modulation is significant because a near-neutral surface charge can help reduce non-specific interactions with proteins and cells, contributing to the stealth effect. nih.gov A zeta potential of ≥ ±30 mV is generally indicative of good stability due to strong electrostatic repulsion between particles. nih.gov

Table 3: Zeta Potential of Nanocarriers Modified with this compound

Nanocarrier SystemModificationZeta Potential (mV)Source
DOPC LiposomesNon-PEGylated~ -20 mV nih.gov
DOPC Liposomes20% DSPE-PEG2000~ -10 mV nih.gov
DOTAP LiposomesNon-PEGylated~ +70 mV nih.gov
DOTAP Liposomes20% DSPE-PEG2000~ +15 mV nih.gov
DSPE-PEG2000 aloneN/A~ -38.0 mV mdpi.com
DSPE-PEG2000/Soluplus (1:1)N/A-13.7 mV mdpi.com
PLA-DSPE-PEG NPsN/A-36.0 mV semanticscholar.org

The presence of salts, proteins, and other biomolecules in biological media can destabilize nanoparticle suspensions, leading to aggregation. nih.gov The steric hindrance provided by the PEG chains of this compound is highly effective at preventing this aggregation. nih.gov The hydrophilic PEG layer creates a physical barrier that reduces inter-particle interactions and prevents the close approach of particles that could lead to aggregation. nih.gov

The stability of DSPE-PEG-modified nanocarriers in serum has been demonstrated experimentally. For example, lipid nanoparticles formulated with DSPE-PEG2000 (which has a C18 anchor) showed constant particle size and concentration after 4 hours of incubation in fetal bovine serum (FBS), indicating strong anchoring and a lasting stealth effect. In contrast, nanoparticles with shorter C14 lipid-PEG anchors showed a significant increase in size and a decrease in concentration, suggesting aggregation due to protein adsorption after the desorption of the PEG anchor. nih.gov Similarly, pH-sensitive liposomes without PEG showed an increase in size after a freeze-thaw process, suggesting aggregation, which was not observed in their PEGylated counterparts. nih.gov

Table 4: Stability of DSPE-PEG Nanoparticles in Fetal Bovine Serum (FBS) over 4 Hours

Lipid-PEG AnchorMean Particle Size ChangeNormalized Concentration ChangeInferred StabilitySource
C18 (DSPE-PEG)Remained constantDid not decreaseHigh stability, minimal aggregation nih.gov
C14 (DMG-PEG or DTA-PEG)Significant increase (from ~50 to >100 nm)Significant decreaseLow stability, significant aggregation nih.gov

The effectiveness of the PEG shield is highly dependent on its surface density and the resulting conformation of the polymer chains. nih.gov At low grafting densities, the PEG chains adopt a "mushroom" conformation, where each polymer chain occupies a hemispherical space. As the grafting density increases, steric repulsion forces the chains to stretch out away from the surface, adopting a more effective "brush" conformation. nih.govresearchgate.net

The brush conformation is considered more effective at preventing protein adsorption and subsequent macrophage uptake, which are prerequisites for long circulation. nih.govnih.gov Studies have shown a clear correlation between higher PEG density (leading to a brush conformation) and reduced protein adsorption. nih.govnih.govresearchgate.net For example, one study found that protein adsorption was lowest on surfaces with the highest PEG chain density and increased as the PEG layer density decreased. nih.gov Another investigation showed that for PEG-PLA nanoparticles, a PEG content between 2 and 5 wt% was the threshold for optimal resistance to protein adsorption. researchgate.net This dense brush configuration is crucial for maximizing the stealth properties and colloidal stability of nanocarriers. nih.govnih.gov

Modulation of Nanoparticle Size and Morphology

The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (this compound) into nanocarrier formulations plays a pivotal role in dictating their fundamental physicochemical properties, particularly nanoparticle size and morphology. The amphiphilic nature of this compound, with its hydrophobic DSPE lipid anchor and hydrophilic PEG chain, allows it to act as a stabilizer and surface modifier during nanoparticle self-assembly.

Research has demonstrated that the concentration of this compound can be systematically varied to control the final size of the nanoparticles. Generally, an increase in the molar percentage of this compound in lipid-based nanoparticle formulations leads to a reduction in the mean hydrodynamic diameter of the resulting vesicles. researchgate.netnih.gov This phenomenon is attributed to the steric hindrance provided by the PEG chains, which limits the fusion of smaller lipid structures into larger ones during formation, thereby favoring the creation of smaller, more uniform nanoparticles. nih.gov For instance, studies on liposomal formulations have shown a decrease in particle size and zeta potential with an increasing concentration of this compound 2000. researchgate.net

The inclusion of this compound also influences the polydispersity index (PDI) of nanocarrier suspensions, a measure of the heterogeneity of particle sizes. While in some systems, the PDI is not significantly affected by the this compound concentration, in others, a judicious selection of its concentration can lead to lower PDI values, indicating a more monodisperse and homogenous particle population. researchgate.netnih.gov

The table below summarizes findings from a study investigating the effect of varying the weight ratio of DSPE-PEG2000 on the physicochemical properties of nanoparticles formulated with Soluplus.

Table 1: Influence of DSPE-PEG2000 to Soluplus Weight Ratio on Nanoparticle Properties

DSPE-PEG2000:Soluplus Ratio Average Particle Size (nm) Zeta Potential (mV) Polydispersity Index (PDI)
10:1 36.5 -28.5 0.900
5:1 80.8 -29.2 0.644
4:1 128.1 -28.1 0.295

Data compiled from a study by Takayama et al. mdpi.com

Interfacial Interactions with Biological Components (e.g., Proteins)

Upon introduction into a biological milieu, nanocarriers immediately interact with a myriad of biological components, most notably proteins. This interaction leads to the formation of a "protein corona" on the nanoparticle surface, which critically influences the nanocarrier's biological fate, including its circulation time, cellular uptake, and immunogenicity. mdpi.comnih.gov The surface modification of nanocarriers with this compound is a widely employed strategy to modulate these interfacial interactions.

The hydrophilic and flexible PEG chain of this compound creates a protective steric barrier on the nanoparticle surface. nih.gov This "stealth" layer physically hinders the adsorption of plasma proteins, a process known as opsonization. openaccesspub.org By reducing opsonization, PEGylation minimizes the recognition and subsequent clearance of nanocarriers by the mononuclear phagocyte system (MPS), thereby prolonging their systemic circulation time. researchgate.netnih.gov The density of the PEG layer is a crucial factor; a higher surface density of PEG chains generally leads to a more effective reduction in protein adsorption. nih.govpharmaexcipients.com The conformation of the PEG chains, transitioning from a "mushroom" to a "brush" regime at higher densities, further enhances this protective effect. nih.govopenaccesspub.org

The charge of the nanoparticle surface, which can be modulated by the terminal carboxyl group of this compound, also plays a significant role in protein interactions. nih.gov Generally, charged nanoparticles, whether positive or negative, tend to adsorb more proteins than their neutral counterparts due to electrostatic interactions. nih.gov The carboxyl group of this compound imparts a negative surface charge at physiological pH, which will influence the composition of the protein corona, as most plasma proteins are also negatively charged. nih.govnih.gov

The table below outlines the general effects of this compound on the interfacial interactions of nanocarriers with biological components.

Table 2: Modulation of Interfacial Interactions by this compound

Feature Effect of this compound Underlying Mechanism Consequence
Protein Adsorption (Opsonization) Reduced Steric hindrance from the hydrophilic PEG layer. openaccesspub.org Prolonged systemic circulation, reduced MPS uptake. researchgate.net
Protein Corona Composition Altered Selective interaction of proteins with the PEGylated surface. nih.gov Modulation of the nanocarrier's biological identity and cellular interactions. nih.govutwente.nl

| Surface Charge | Negative (at physiological pH) | Ionization of the terminal carboxylic acid group. nih.gov | Influences electrostatic interactions with proteins and other biological components. nih.gov |

Advanced Functionalization Strategies Using Dspe Peg Cooh

Covalent Attachment of Targeting Ligands

The primary strategy for functionalizing DSPE-PEG-COOH involves the covalent linkage of targeting moieties to its terminal carboxyl group. biochempeg.com This is most commonly achieved through carbodiimide (B86325) chemistry, where 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl group, forming a more stable and reactive NHS ester. americanpharmaceuticalreview.comtandfonline.comnih.gov This intermediate readily reacts with primary amine groups on ligands such as peptides, antibodies, or aptamers to form a stable amide bond. nih.govnanocs.net

Peptides are widely used as targeting ligands due to their small size, high specificity, and ease of synthesis. nih.gov The carboxyl group of this compound provides a convenient site for their attachment.

RGD Peptides: The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is known to target αvβ3 integrins, which are overexpressed on various cancer cells and angiogenic endothelial cells. nih.gov Researchers have successfully conjugated RGD peptides to the surface of nanocarriers using this compound as a linker. nih.govkcl.ac.uk For example, c(RGD) peptides were conjugated to nanostructured lipid carriers (NLCs) via an amide bond formed between the amine group of the peptide and the carboxyl group of this compound, a reaction facilitated by EDC/NHS chemistry. nih.gov This functionalization was confirmed by Fourier-transform infrared (FTIR) spectroscopy, which showed the appearance of a new peak corresponding to the C=O stretching of the amide bond, and the disappearance of the carboxylic acid carbonyl band. nih.gov Similarly, RGD-conjugated PEGylated liposomes were developed to target blood clots, demonstrating increased thrombolytic activity compared to non-targeted liposomes. dovepress.comresearchgate.net

LyP-1 Peptides: The LyP-1 peptide (CGNKRTRGC) is a tumor-homing peptide that targets the p32 protein, which is overexpressed in tumor cells and tumor-associated macrophages. mdpi.commedchemexpress.com DSPE-PEG has been conjugated with LyP-1 to create targeted nanocarriers. mdpi.commedchemexpress.com In one study, a LyP-1 peptide was integrated into a lipid-polymer composite nanoparticle by first reacting the peptide with carboxyl-terminated DSPE-PEG, followed by nanoprecipitation to form the final targeted nanoparticle. rsc.org

The table below summarizes research findings on peptide conjugation with this compound.

Table 1: Research on this compound Peptide Conjugation
Targeting Peptide Nanocarrier System Conjugation Chemistry Key Finding Reference(s)
c(RGD) Nanostructured Lipid Carriers (NLCs) EDC/NHS chemistry Successful conjugation confirmed by HPLC, FTIR, and 1H-NMR, with nearly 100% coupling efficiency. nih.gov
RGD PEGylated Liposomes Not specified Increased accumulation at blood clot sites and enhanced thrombolytic activity. researchgate.net, dovepress.com
LyP-1 Peptide Amphiphile Micelles (PAMs) Thioether linkage (to DSPE-PEG-maleimide) or direct conjugation PAMs showed pronounced accumulation at tumor sites in mice. mdpi.com
LyP-1 Lipid-Polymer Composite Nanoparticles Carbodiimide chemistry Successful single-step labeling of the peptide with this compound prior to nanoparticle formation. rsc.org

Larger and more complex targeting ligands like antibodies and nucleic acid aptamers can also be attached to nanocarriers via this compound, enabling highly specific cell targeting. dovepress.comnih.gov

Antibody Functionalization: Antibodies offer high specificity for their target antigens. The covalent attachment of antibodies to the distal end of the PEG chain on this compound creates immunoliposomes that combine long-circulating properties with active targeting. nih.govresearchgate.net EDC/NHS chemistry is a common method to couple the primary amine groups of antibodies to the carboxyl-terminated PEG. americanpharmaceuticalreview.comnih.gov This approach has been used to conjugate various antibodies, such as anti-EGFR Fab' fragments and VEGF antibodies, to liposomes. nih.govnih.gov The covalent strategy provides stable and reproducible antibody-nanoparticle couplings. nih.gov One advantage of using this compound for antibody conjugation is that the antibody does not require prior modification, which reduces the risk of denaturation and loss of specific activity. tandfonline.comnih.gov

Aptamer Functionalization: Aptamers are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity. nih.gov They are conjugated to this compound through the formation of an amide bond between the carboxyl groups on the nanocarrier surface and an amine group synthetically added to the end of the aptamer. nih.govnih.gov For example, the EpCAM aptamer was conjugated to curcumin-loaded nanoparticles for targeted delivery to colorectal adenocarcinoma cells using EDC and NHS activation. nih.gov Similarly, the AS1411 aptamer, which targets nucleolin, has been attached to PEGylated nanoliposomes via the carboxyl group of this compound to enhance delivery to neoplastic liver cells. nih.gov

The table below presents research findings on antibody and aptamer functionalization.

Table 2: Research on this compound Antibody and Aptamer Functionalization
Ligand Type Specific Ligand Nanocarrier System Conjugation Chemistry Target Reference(s)
Antibody Anti-EGFR Fab' Liposome-polycation-DNA complex (LPD) EDC/NHS chemistry EGFR nih.gov
Antibody VEGF Antibody pH-sensitive Liposomes EDC/NHS chemistry VEGF nih.gov
Antibody Clusterin (CLU) PEGylated Nanoliposomes EDC/NHS chemistry Not specified tandfonline.com
Aptamer EpCAM Aptamer PLGA-lecithin-PEG Nanoparticles EDC/NHS chemistry EpCAM nih.gov
Aptamer AS1411 Aptamer PEGylated Nanoliposomes EDC/NHS chemistry Nucleolin nih.gov
Aptamer Angiopep-2 / AS1411 PLGA-lipid Nanoparticles Single-step synthesis LRP1 / Nucleolin rsc.org

In addition to peptides and proteins, small molecule ligands can be integrated onto the surface of nanocarriers using this compound. This strategy is used to target receptors that are overexpressed on cancer cells. For instance, biotin (B1667282) can be covalently attached to DSPE-PEG using EDC/NHS chemistry to create biotinylated nanoparticles. dovepress.com These can then be targeted using a two-step approach involving streptavidin-tagged antibodies. dovepress.com

In a more direct approach, the anticancer drug Methotrexate (MTX) was used as both a targeting ligand and a therapeutic agent. dovepress.com An amphiphilic conjugate of DSPE-PEG-Imine-MTX was synthesized, which could self-assemble into nanoparticles. This design leverages the dual function of MTX to achieve targeted drug delivery. dovepress.com

Design of Multi-Functional Nanocarriers

This compound is a critical component in the engineering of multi-functional nanocarriers that can perform several tasks simultaneously, such as targeting multiple receptors, co-delivering different therapeutic agents, or responding to environmental cues. rsc.orgdovepress.com

Researchers have developed dual-targeting delivery systems by conjugating two different ligands to a single nanoparticle. rsc.org For example, lipid-capped polymer nanoparticles were functionalized with both angiopep-2 peptide (to cross the blood-brain barrier) and AS1411 aptamer (to target glioma cells). rsc.org These ligands were covalently linked to this compound in a single synthesis step, creating a nanocarrier with enhanced targeting efficiency for gliomas. rsc.org

Multi-functional nanoparticles have also been designed for co-delivery of multiple drugs. Liposomes incorporating this compound can be used as a backbone to deliver different agents, such as calcium chloroquine (B1663885) and PD173074, by modifying the surface with targeting moieties like cRGD. nih.gov This approach allows for combination therapies to be delivered within a single, targeted vehicle.

Approaches for Spatiotemporal Control of Ligand Presentation

Advanced strategies aim to control not just where a ligand is delivered, but also when it becomes active. This spatiotemporal control can be achieved by using linkers that are sensitive to the specific conditions of the target microenvironment, such as pH.

One notable example is the use of an acid-labile imine linker to connect the drug/ligand Methotrexate (MTX) to a DSPE-PEG polymer. dovepress.com This imine bond is stable at physiological pH (7.4) but is rapidly cleaved in the acidic environment characteristic of tumors and endosomes (pH ~5.0). dovepress.com This pH-triggered cleavage releases the conjugated molecule, ensuring its activity is localized to the desired site. Another design involves shell-core nanoparticles where an aptamer-functionalized outer shell containing siRNA is designed to release its payload first, followed by the subsequent release of a chemotherapeutic drug from the inner core. acs.org These intelligent designs, which use this compound as a foundational component for ligand attachment, represent a sophisticated approach to maximizing therapeutic efficacy while minimizing systemic exposure.

Preclinical Research Applications and Methodological Considerations

In Vitro Cellular Interaction Studies

The terminal carboxyl group of DSPE-PEG-COOH serves as a versatile anchor for the attachment of targeting ligands, transforming a standard nanocarrier into a precision-guided vehicle for cell-specific delivery. rsc.orgrsc.org This functionalization is pivotal for receptor-mediated uptake, a key mechanism for enhancing the therapeutic efficacy and reducing off-target effects of encapsulated drugs.

Receptor-Mediated Uptake Mechanisms

The covalent conjugation of specific ligands to the carboxyl terminus of this compound facilitates the targeted delivery of nanocarriers to cells overexpressing corresponding receptors. dovepress.comdovepress.comnih.gov This strategy is based on the principle of receptor-mediated endocytosis, where the binding of the ligand to its receptor triggers the internalization of the nanocarrier. rsc.orgacs.org

A variety of targeting moieties have been successfully conjugated to this compound, including:

Peptides: Arginine-glycine-aspartic acid (RGD) peptides, for example, are conjugated to target integrin receptors, which are often overexpressed on tumor cells and activated platelets. dovepress.comdovepress.com

Aptamers: These single-stranded DNA or RNA molecules can be designed to bind with high specificity to various cellular targets, such as the AS1411 aptamer that recognizes nucleolin. rsc.orgmdpi.com

Antibodies and their fragments: Monoclonal antibodies (mAbs) or their fragments (e.g., Fab') can be attached to provide high-specificity targeting of cell surface antigens. nih.govbiochempeg.com

Small molecules: Ligands like folic acid are used to target the folate receptor, which is frequently overexpressed in various cancers. nih.gov

The successful conjugation of these ligands to this compound-functionalized nanocarriers has been shown to significantly enhance their uptake by target cells compared to non-targeted counterparts. rsc.orgrsc.org This enhanced internalization is a critical first step in improving the intracellular concentration of the therapeutic payload.

Cell-Based Assays for Nanocarrier Performance Evaluation

A suite of in vitro cell-based assays is employed to evaluate the performance of this compound-containing nanocarriers. These assays provide crucial data on their biocompatibility, targeting efficiency, and therapeutic potential before advancing to in vivo studies.

Commonly Used Cell-Based Assays:

Assay TypePurposeKey Findings Related to this compound Nanocarriers
Cell Viability/Cytotoxicity Assays (e.g., MTT, Trypan Blue) To assess the toxicity of the nanocarrier itself and the efficacy of the encapsulated drug. mdpi.comnih.govThis compound functionalized nanocarriers are generally found to be biocompatible. mdpi.comresearchgate.net When loaded with cytotoxic drugs, targeted nanocarriers often show enhanced cell-killing effects in receptor-positive cell lines compared to non-targeted carriers or free drug. dovepress.comdovepress.com
Cellular Uptake Studies (e.g., Flow Cytometry, Confocal Microscopy) To quantify and visualize the internalization of nanocarriers by target cells. rsc.orgrsc.orgStudies consistently demonstrate significantly higher uptake of ligand-targeted this compound nanocarriers by receptor-expressing cells. rsc.orgrsc.org
Drug Release Assays To measure the rate and extent of drug release from the nanocarrier under simulated physiological conditions. rsc.orgrsc.orgThis compound formulations can be designed for sustained drug release, which is crucial for maintaining therapeutic drug concentrations over time. rsc.org
Transwell Assays To evaluate the ability of nanocarriers to cross biological barriers, such as a model of the blood-brain barrier. rsc.orgLigand-functionalized this compound nanoparticles have shown enhanced transport across cellular barriers through receptor-mediated transcytosis. rsc.org

These in vitro evaluations are indispensable for optimizing nanocarrier design, including the choice of targeting ligand and the density of that ligand on the nanocarrier surface, to maximize therapeutic efficacy.

In Vivo Preclinical Biodistribution Studies of Nanocarriers

Following promising in vitro results, the next critical step is to evaluate the behavior of this compound-functionalized nanocarriers within a living organism. Biodistribution studies track where the nanocarriers and their cargo accumulate in the body and how they are eventually cleared.

Organ Accumulation and Clearance Patterns

The inclusion of DSPE-PEG in nanocarrier formulations, a practice known as PEGylation, is primarily aimed at prolonging their circulation time in the bloodstream. dovepress.combiochempeg.com The hydrophilic PEG chains create a "stealth" layer that reduces the adsorption of plasma proteins (opsonization), thereby preventing rapid uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. biochempeg.comrsc.org This extended circulation half-life is crucial for allowing the nanocarriers to reach their target tissues. biochempeg.comnih.gov

Biodistribution studies have shown that this compound nanocarriers, particularly those with targeting ligands, can achieve significant accumulation in target tissues, such as tumors. rsc.orgnih.gov This accumulation is often attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles to extravasate and be retained. biochempeg.combiochempeg.com The clearance of these nanocarriers typically occurs through both the reticuloendothelial system and renal clearance, depending on their size and surface characteristics. science.gov

Influence of PEGylation Parameters on Biodistribution

The biodistribution profile of a nanocarrier is not solely determined by the presence of PEG but is significantly influenced by specific PEGylation parameters.

Key PEGylation Parameters and Their Effects:

ParameterInfluence on BiodistributionResearch Findings
PEG Molecular Weight (MW) Affects the thickness of the hydrophilic shell and the "stealth" properties.Higher MW PEGs (e.g., >2000 Da) generally lead to longer circulation times by more effectively shielding the nanocarrier from MPS uptake. biochempeg.comrsc.org However, very long PEG chains might also hinder the interaction of targeting ligands with their receptors. biochempeg.com
PEG Density The number of PEG chains on the nanocarrier surface.A "brush" conformation, achieved at high PEG densities, is more effective at preventing macrophage uptake and prolonging circulation compared to a "mushroom" conformation at lower densities. rsc.org
Presence of Targeting Ligands Actively directs the nanocarrier to specific tissues or cells.Ligand-targeted nanocarriers show increased accumulation in the target organ (e.g., the brain in glioma models) compared to non-targeted equivalents. nih.gov

It is important to note the "accelerated blood clearance (ABC) phenomenon," where a second injection of PEGylated liposomes can lead to rapid clearance and increased accumulation in the liver and spleen, potentially due to the production of anti-PEG antibodies. biochempeg.comrsc.org This phenomenon is a significant consideration in the design of multi-dose therapies.

Methodologies for Evaluating Nanocarrier Performance in Biological Systems

A variety of methodologies are employed to rigorously assess the performance of this compound-based nanocarriers in complex biological environments. These techniques provide a comprehensive understanding of their physicochemical properties, stability, and in vivo behavior. researchgate.net

Methodologies for Nanocarrier Evaluation:

MethodologyApplicationInformation Gained
Dynamic Light Scattering (DLS) Characterization of particle size and size distribution. mdpi.comConfirms the formation of nanoparticles in the desired size range for optimal in vivo performance (e.g., to exploit the EPR effect). mdpi.com
Zeta Potential Analysis Measurement of surface charge. rsc.orgIndicates the colloidal stability of the nanocarrier suspension and can influence interactions with biological components. rsc.orgrsc.org
Transmission Electron Microscopy (TEM) / Cryo-TEM Visualization of nanoparticle morphology and structure. dovepress.comacs.orgProvides direct evidence of the nanocarrier's shape and core-shell structure. acs.org
Fluorescence-Based Techniques (e.g., Confocal Microscopy, In Vivo Imaging Systems) Tracking the biodistribution and cellular uptake of fluorescently labeled nanocarriers. rsc.orgscienceopen.comAllows for real-time visualization of nanocarrier accumulation in tumors and other organs. scienceopen.com
High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (LC-MS) Quantification of the encapsulated drug in plasma and tissue homogenates. nih.govresearchgate.netEssential for pharmacokinetic studies, determining parameters like circulation half-life, clearance rate, and drug concentration in target tissues. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of ligand conjugation to this compound. rsc.orgnih.govVerifies the successful chemical modification of the nanocarrier surface. rsc.org

The combination of these methodologies provides a robust framework for the preclinical evaluation of this compound nanocarriers, ensuring a thorough characterization of their properties and performance before they can be considered for clinical translation. nih.govresearchgate.net

Q & A

Q. What are the critical steps in synthesizing DSPE-PEG-COOH, and how can purity be validated?

Synthesis involves dissolving DSPE-PEG precursors in anhydrous solvents (e.g., chloroform) under inert conditions, followed by carboxylation using succinic anhydride. Purification via dialysis or size-exclusion chromatography removes unreacted reagents. Validate purity using:

  • HPLC (retention time comparison to standards) .
  • ¹H-NMR (peak integration for PEG:COOH ratio) .
  • Mass spectrometry (molecular weight confirmation) .

Table 1: Key Characterization Techniques

TechniquePurposeAcceptable Threshold
HPLCPurity≥95% peak homogeneity
¹H-NMRStructural confirmationPEG:COOH ratio ±5% deviation
FTIRFunctional group analysisCarboxyl peak at ~1700 cm⁻¹

Q. How does buffer composition impact this compound stability in aqueous solutions?

Phosphate-buffered saline (PBS) at pH 7.4 is standard, but high ionic strength (>150 mM NaCl) may induce micelle aggregation. Monitor stability via:

  • Dynamic Light Scattering (DLS) for hydrodynamic diameter changes .
  • Zeta potential (target ±10–30 mV for colloidal stability) . Avoid Tris buffers at pH >8.5 to prevent ester bond hydrolysis .

Advanced Research Questions

Q. How to design experiments to assess this compound conjugation efficiency with biomolecules (e.g., antibodies)?

Use a three-arm approach :

  • Control 1 : Unmodified PEG (baseline reactivity).
  • Control 2 : Free carboxyl groups blocked (e.g., EDC/NHS quenching).
  • Test : Conjugation under optimized EDC/NHS molar ratios (typically 1:2:1, this compound:EDC:NHS) . Quantify efficiency via:
  • Fluorescence labeling (e.g., FITC-antibody conjugates analyzed by fluorimetry) .
  • SDS-PAGE to confirm covalent binding (shift in molecular weight) .

Q. How to resolve contradictions in cellular uptake data for this compound nanoparticles across studies?

Conflicting data often arise from variability in:

  • PEG chain length (e.g., PEG₂₀₀₀ vs. PEG₅₀₀₀ alters steric hindrance) .
  • Cell line differences (e.g., macrophages vs. epithelial cells). Mitigate by:
  • Standardizing nanoparticle size (DLS) and surface charge (zeta potential) .
  • Including positive controls (e.g., non-PEGylated liposomes for baseline uptake) .

Table 2: Common Data Contradictions and Solutions

ContradictionLikely CauseResolution
Variable cytotoxicityResidual solvent tracesPurify via tangential flow filtration .
Inconsistent biodistributionPEG density variabilityOptimize DSPE:PEG molar ratio (e.g., 1:5) .

Q. What methodologies are effective for tracking this compound degradation in vivo?

  • Radioisotope labeling : Incorporate ³H or ¹⁴C into the PEG backbone for quantitative biodistribution .
  • Mass spectrometry imaging : Localize degradation products in tissues .
  • pH-sensitive fluorescent probes : Monitor carboxyl group release in lysosomal compartments .

Methodological Best Practices

  • Hypothesis testing : Frame questions using PECO (Population: Nanoparticle system; Exposure: Conjugation parameters; Comparison: Unmodified controls; Outcome: Binding efficiency) .
  • Data validation : Replicate experiments across ≥3 batches to account for synthesis variability .
  • Ethical data reporting : Disclose purification methods and characterization thresholds to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.